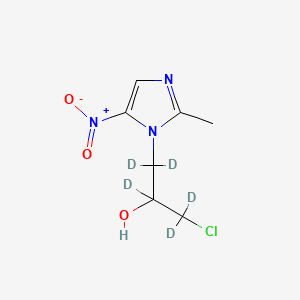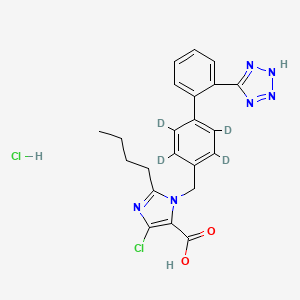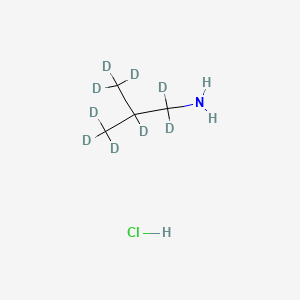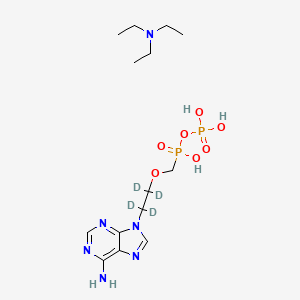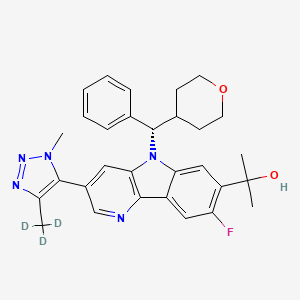
Bet-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bet-IN-12 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histone proteins . BET proteins, including this compound, play a crucial role in various biological processes, including transcriptional regulation, cell cycle progression, and cancer development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by the formation of the final compound through a series of chemical reactions. Common synthetic routes include:
Formation of the core structure: This involves the synthesis of the bromodomain scaffold, which is achieved through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BET proteins.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated synthesis platforms to increase efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Bet-IN-12 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides and acyl chlorides for substitution reactions.
Major Products
Applications De Recherche Scientifique
Bet-IN-12 has a wide range of scientific research applications, including:
Mécanisme D'action
Bet-IN-12 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins . This disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression . This compound specifically targets key molecular pathways involved in cancer progression, inflammation, and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bet-IN-12 include other BET inhibitors such as JQ1, I-BET151, and OTX015 . These compounds share a similar mechanism of action and are used to target BET proteins in various research and therapeutic applications .
Uniqueness
This compound is unique in its high binding affinity and selectivity for BET proteins, making it a valuable tool for studying the biological functions of these proteins . Additionally, this compound has shown promising results in preclinical studies for the treatment of cancer and other diseases, highlighting its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C30H32FN5O2 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2-[8-fluoro-3-[3-methyl-5-(trideuteriomethyl)triazol-4-yl]-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol |
InChI |
InChI=1S/C30H32FN5O2/c1-18-28(35(4)34-33-18)21-14-26-27(32-17-21)22-15-24(31)23(30(2,3)37)16-25(22)36(26)29(19-8-6-5-7-9-19)20-10-12-38-13-11-20/h5-9,14-17,20,29,37H,10-13H2,1-4H3/t29-/m1/s1/i1D3 |
Clé InChI |
UJARZGSRRXPOTK-GNUZTRDVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C(C)(C)O)F)N=C2 |
SMILES canonique |
CC1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3C(C5CCOCC5)C6=CC=CC=C6)C(C)(C)O)F)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


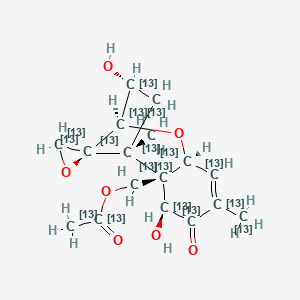
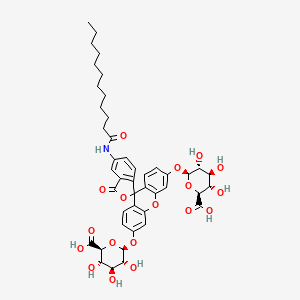
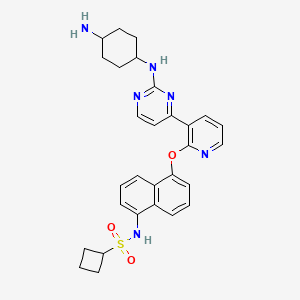
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
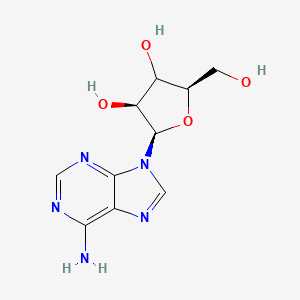

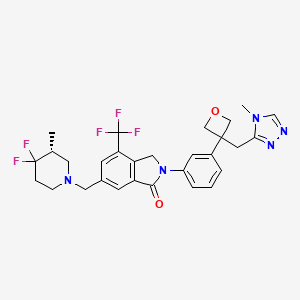
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
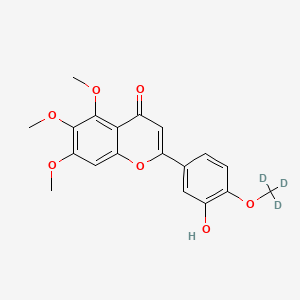
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
